8-(Chloromethyl)-7-methoxy-2-methyl-4H-1-benzopyran-4-one, also known by its CAS number 91398-64-0, is a synthetic organic compound belonging to the chromenone family. This compound features a chloromethyl group at the 8th position and a methoxy group at the 7th position of the chromenone core, which is recognized for its diverse biological activities and applications in medicinal chemistry. The unique structural characteristics of this compound allow it to participate in various chemical reactions, making it valuable in both research and industrial settings.
The compound is classified under the broader category of chromenones, which are known for their pharmacological properties. Chromenones are often studied for their potential therapeutic effects, including antimicrobial and anticancer activities. This specific compound is synthesized through chloromethylation reactions involving suitable precursors and is primarily used in scientific research and industrial applications.
The synthesis of 8-(Chloromethyl)-7-methoxy-2-methyl-4H-1-benzopyran-4-one typically involves chloromethylation of a chromenone precursor. A common method includes:
Industrial production may utilize continuous flow reactors to optimize yield and efficiency while ensuring environmental compliance.
The molecular structure of 8-(Chloromethyl)-7-methoxy-2-methyl-4H-1-benzopyran-4-one can be described by the following data:
| Property | Value |
|---|---|
| CAS Number | 91398-64-0 |
| Molecular Formula | C12H11ClO3 |
| Molecular Weight | 238.66 g/mol |
| IUPAC Name | 8-(chloromethyl)-7-methoxy-2-methylchromen-4-one |
| InChI | InChI=1S/C12H11ClO3/c1-7-5H,6H2,1-2H3 |
| InChI Key | BYDZGJFICYICHA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)C2=C(O1)C(=C(C=C2)OC)CCl |
This structure indicates the presence of both a chloromethyl and a methoxy group, which contribute to its chemical reactivity.
8-(Chloromethyl)-7-methoxy-2-methyl-4H-1-benzopyran-4-one can undergo several types of chemical reactions:
These reactions highlight the versatility of the compound in organic synthesis.
The mechanism of action for 8-(Chloromethyl)-7-methoxy-2-methyl-4H-1-benzopyran-4-one involves its interaction with molecular targets within biological systems:
This mechanism suggests potential applications in drug development, particularly for compounds targeting specific biological pathways.
The physical and chemical properties of 8-(Chloromethyl)-7-methoxy-2-methyl-4H-1-benzopyran-4-one include:
| Property | Value |
|---|---|
| Appearance | White/off-white or light yellow |
| Solubility | Soluble in organic solvents like dichloromethane |
| Stability | Stable under recommended storage conditions |
These properties are crucial for understanding how the compound behaves in different environments and applications.
8-(Chloromethyl)-7-methoxy-2-methyl-4H-1-benzopyran-4-one has several applications in scientific research:
These diverse applications underscore the importance of this compound in both academic research and industrial contexts.
CAS No.: 13474-59-4
CAS No.: 135545-89-0
CAS No.: 70222-94-5
CAS No.:
CAS No.: 524-06-1